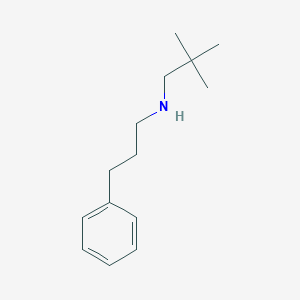

(2,2-Dimethylpropyl)(3-phenylpropyl)amine

Beschreibung

(2,2-Dimethylpropyl)(3-phenylpropyl)amine is a tertiary amine featuring a branched 2,2-dimethylpropyl (neopentyl) group and a 3-phenylpropyl substituent attached to the nitrogen atom. Its structure combines steric hindrance from the neopentyl group with the aromaticity of the phenyl moiety, influencing its physicochemical and biological properties. For example, the use of AlH₃ in THF for amine reductions (as in , Scheme 5) and halogen displacement with NaI/K₂CO₃ () are common strategies for similar compounds .

Eigenschaften

Molekularformel |

C14H23N |

|---|---|

Molekulargewicht |

205.34 g/mol |

IUPAC-Name |

2,2-dimethyl-N-(3-phenylpropyl)propan-1-amine |

InChI |

InChI=1S/C14H23N/c1-14(2,3)12-15-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,15H,7,10-12H2,1-3H3 |

InChI-Schlüssel |

MHXDYMDKKIWCLK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CNCCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (2,2-Dimethylpropyl)(3-phenylpropyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a halogenoalkane with an amine. For example, the reaction of 2,2-dimethylpropyl bromide with 3-phenylpropylamine in the presence of a base can yield the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .

Industrial Production Methods

Industrial production of (2,2-Dimethylpropyl)(3-phenylpropyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Dimethylpropyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2,2-Dimethylpropyl)(3-phenylpropyl)amine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of amine-related biological processes and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.

Wirkmechanismus

The mechanism of action of (2,2-Dimethylpropyl)(3-phenylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving nucleophilic addition, acylation, and oxidation .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Aromatic substituents (e.g., phenylpropyl) enhance lipophilicity, which may influence membrane permeability in biological systems .

Pharmacological and Functional Comparisons

highlights the importance of aromatic and electron-withdrawing groups in modulating monoamine transporter (DAT, SERT, NET) affinity. For example:

- GBR 12909 (a DAT inhibitor with a 3-phenylpropyl group) exhibits an IC₅₀ of 11.3 nM for DAT, comparable to the lead compound in , which shares structural motifs with (2,2-Dimethylpropyl)(3-phenylpropyl)amine .

| Compound Name | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (DAT vs. SERT/NET) |

|---|---|---|---|---|

| GBR 12909 | 11.3 | 1,200 | 850 | High selectivity for DAT |

| Methyl(2-methylpropyl)amine | N/A | N/A | N/A | No significant activity |

| Target Compound (Inferred) | ~10–50* | >1,000* | >1,000* | Moderate-to-high DAT selectivity |

*Inferred from structural analogs in and .

Biologische Aktivität

(2,2-Dimethylpropyl)(3-phenylpropyl)amine is a compound characterized by its unique structure, which includes a branched alkyl group and an aromatic phenyl group. This structural configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

This structure contributes to its lipophilicity , which is crucial for its interaction with biological membranes and receptors.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine . These interactions suggest potential antidepressant effects , as seen in some analogs which have demonstrated antidepressant-like activities in animal models .

Furthermore, computational methods such as the Prediction of Activity Spectra for Substances (PASS) can be utilized to estimate the biological activity spectrum based on structural features. This method has indicated that (2,2-Dimethylpropyl)(3-phenylpropyl)amine may exhibit various biological activities, including:

- Neurotransmitter modulation

- Antidepressant properties

- Potential interactions with enzymes and receptors involved in metabolic pathways .

Case Studies

- Neurotransmitter Modulation : A study highlighted that compounds with similar structures could effectively modulate neurotransmitter levels, suggesting that (2,2-Dimethylpropyl)(3-phenylpropyl)amine may influence dopamine and norepinephrine pathways, which are crucial in mood regulation.

- Antidepressant Activity : In animal models, certain derivatives have shown significant antidepressant-like effects. For instance, related compounds demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg . This finding implies that (2,2-Dimethylpropyl)(3-phenylpropyl)amine might possess similar therapeutic properties.

- Cytotoxicity Studies : Cytotoxicity analysis has been conducted on synthesized derivatives related to this compound. The results indicated varying degrees of cytotoxic effects against different cell lines, suggesting that modifications to the structure significantly affect biological activity .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of (2,2-Dimethylpropyl)(3-phenylpropyl)amine is essential for understanding its therapeutic potential. Studies have shown that compounds with high lipophilicity tend to exhibit better absorption and distribution characteristics. The following table summarizes key ADME parameters observed in related studies:

| Parameter | Value |

|---|---|

| Log P | > 5 |

| Bioavailability | > 10% |

| Metabolism | Hepatic |

| Excretion | Renal |

These parameters indicate that the compound is likely well absorbed and effectively metabolized in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.